molecular formula C11H8BrNO2 B13167516 (2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid

(2E)-3-(6-bromo-1H-indol-2-yl)acrylic acid

Cat. No.: B13167516
M. Wt: 266.09 g/mol
InChI Key: OISGPYPNLZCPNR-ONEGZZNKSA-N
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Description

3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position of the indole ring, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid typically involves the bromination of an indole precursor followed by a series of reactions to introduce the prop-2-enoic acid moiety. One common method involves the bromination of indole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated indole is then subjected to a Heck reaction with an appropriate acrylate to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization or chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or alkanes.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The indole ring system is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromo-1H-indol-2-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the prop-2-enoic acid moiety. This combination can result in distinct chemical reactivity and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

(E)-3-(6-bromo-1H-indol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C11H8BrNO2/c12-8-2-1-7-5-9(3-4-11(14)15)13-10(7)6-8/h1-6,13H,(H,14,15)/b4-3+

InChI Key

OISGPYPNLZCPNR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC(=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C=CC(=O)O

Origin of Product

United States

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